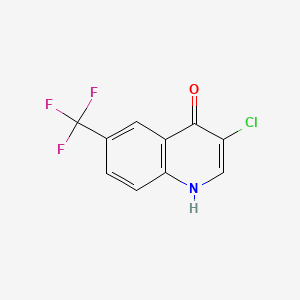

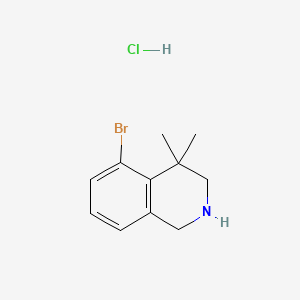

![molecular formula C17H22BrNO4 B598239 tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate CAS No. 1199557-05-5](/img/structure/B598239.png)

tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate

Descripción general

Descripción

The compound contains a tert-butyl carbamate group, a bromophenyl group, and a dioxaspiro[3.4]octane ring. Carbamates are organic compounds derived from carbamic acid and are often used in pharmaceuticals and pesticides. The bromophenyl group is a common motif in medicinal chemistry, as the bromine atom can often be used as a handle for further chemical modifications. The dioxaspiro[3.4]octane ring is a type of spirocyclic compound, which are often found in natural products and drugs.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dioxaspiro[3.4]octane ring, followed by the introduction of the bromophenyl and tert-butyl carbamate groups. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dioxaspiro[3.4]octane ring, the bromophenyl group, and the tert-butyl carbamate group. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure.Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the bromophenyl and tert-butyl carbamate groups. The bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions, while the carbamate group could participate in a variety of reactions, including hydrolysis and aminolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase the compound’s molecular weight and could enhance its lipophilicity, potentially affecting its solubility and distribution in biological systems.Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

One significant application of tert-butyl carbamate derivatives lies in their role as building blocks for the synthesis of complex molecules. For instance, these compounds serve as intermediates in the synthesis of natural compounds with antitumor activity, such as arenamides, which have shown effectiveness in inhibiting nitrogen(II) oxide and prostaglandin E2 (PGE2), both important in cancer research and treatment (Shklyaruck, 2015). Additionally, the synthetic methodologies involving tert-butyl carbamate derivatives facilitate the production of protected amino acids, showcasing their utility in the preparation of peptides and proteins for therapeutic purposes (Lebel & Leogane, 2005).

Environmental and Material Sciences

In the environmental sphere, tert-butyl carbamate derivatives have been assessed for their potential impact on soil, groundwater, and surface water, comparing their environmental behavior to that of other chemical compounds currently under discussion, such as pesticides and phthalates (Herrchen, Kördel, & Klein, 1997). This research is crucial for understanding the environmental safety and biodegradability of chemicals used in agriculture and industry.

Catalysis and Chemical Transformations

Research has also delved into the catalytic potential of compounds related to tert-butyl carbamate. For example, Indium(III) halides have shown efficiency as catalysts in the N-tert-butoxycarbonylation of amines, a process fundamental to the synthesis of N-tert-butylcarbamates from various aromatic, heteroaromatic, and aliphatic amines with excellent yields. This chemoselective conversion is notable for its ability to proceed without competitive side reactions, which is pivotal for the synthesis of pure compounds in pharmaceutical research (Chankeshwara & Chakraborti, 2006).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and physical properties.

Direcciones Futuras

Future research on this compound could involve investigating its biological activity, exploring its reactivity and potential as a synthetic building block, and studying its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and specific analysis, information from experimental studies and literature sources would be needed. If you have access to specific papers or data on this compound, I would be happy to help analyze them.

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-15(2,3)23-14(20)19-16(12-4-6-13(18)7-5-12)10-17(11-16)21-8-9-22-17/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIRVIKBEJEIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2(C1)OCCO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731134 | |

| Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate | |

CAS RN |

1199557-05-5 | |

| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]oct-2-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199557-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

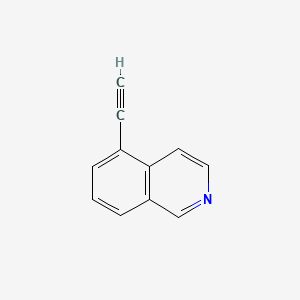

![6'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598163.png)

iodonium triflate](/img/structure/B598164.png)

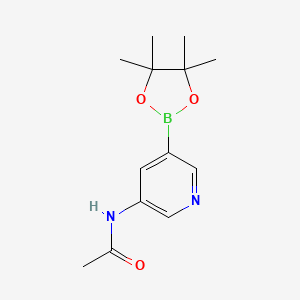

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)